Bienvenue dans la boutique en ligne BenchChem!

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone

Physicochemical profiling Drug-likeness Permeability prediction

The compound (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone (CAS 1421513-81-6) is a morpholine amide bearing a 3‑(hydroxymethyl) substituent on the morpholine ring and a 2‑(trifluoromethyl)benzoyl moiety. Its molecular formula is C₁₃H₁₄F₃NO₃ (MW 289.25 g mol⁻¹).

Molecular Formula C13H14F3NO3
Molecular Weight 289.254
CAS No. 1421513-81-6
Cat. No. B2808209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone
CAS1421513-81-6
Molecular FormulaC13H14F3NO3
Molecular Weight289.254
Structural Identifiers
SMILESC1COCC(N1C(=O)C2=CC=CC=C2C(F)(F)F)CO
InChIInChI=1S/C13H14F3NO3/c14-13(15,16)11-4-2-1-3-10(11)12(19)17-5-6-20-8-9(17)7-18/h1-4,9,18H,5-8H2
InChIKeyVGEFUJIAPVFKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone (CAS 1421513-81-6) – Core Structure, Physicochemical Identity, and Comparator Landscape


The compound (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone (CAS 1421513-81-6) is a morpholine amide bearing a 3‑(hydroxymethyl) substituent on the morpholine ring and a 2‑(trifluoromethyl)benzoyl moiety. Its molecular formula is C₁₃H₁₄F₃NO₃ (MW 289.25 g mol⁻¹) . Physicochemical profiling from the ZINC15 database reports a calculated logP of 2.16 and a topological polar surface area (tPSA) of 52 Ų, placing it in the moderately lipophilic region of drug‑like chemical space [1]. The closest structural analog that lacks the hydroxymethyl group – morpholino(2‑(trifluoromethyl)phenyl)methanone (CAS 352559‑93‑4) – has a lower molecular mass (259.22 g mol⁻¹) and reduced hydrogen‑bond donor capacity, establishing a clear structural baseline for quantitative differentiation .

Why In‑Class Morpholino–Trifluoromethylbenzoyl Substitutes Cannot Replace (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone Without Re‑Validation


Simple morpholino(trifluoromethyl)phenyl methanone congeners are often perceived as interchangeable scaffolds. However, the 3‑(hydroxymethyl) group on the morpholine ring introduces a hydrogen‑bond donor that is absent in the non‑hydroxylated analog (CAS 352559‑93‑4) . This single functional group incrementally raises the molecular weight by ≈30 Da, increases the topological polar surface area, and adds a full H‑bond donor to the molecule [1]. These physicochemical shifts can alter solubility, permeability, metabolic stability, and target‑binding geometry – factors that are well‑documented drivers of biological performance in morpholine‑based probe and drug discovery [2]. Consequently, experimental results obtained with the des‑hydroxymethyl analog cannot be assumed to translate to the title compound, and procurement for a specific assay or synthetic sequence must be compound‑specific.

Directly Comparable, Quantified Differentiation Data for (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone (CAS 1421513-81-6)


Molecular Weight and Polar Surface Area Comparison Against the Des‑Hydroxymethyl Analog (CAS 352559-93-4)

The target compound possesses a molecular weight of 289.25 g mol⁻¹ and a calculated tPSA of 52 Ų, whereas the closest commercial analog, morpholino(2‑(trifluoromethyl)phenyl)methanone (CAS 352559‑93‑4), has a molecular weight of 259.22 g mol⁻¹ and an estimated tPSA of approximately 38 Ų (based on the absence of the hydroxymethyl oxygen) [1]. The net increase of ≈30 Da and ≈14 Ų in polar surface area is attributable solely to the 3‑(hydroxymethyl) substituent.

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen‑Bond Donor Capacity as a Structural Differentiator from Non‑Hydroxylated Morpholine Benzamides

According to the ZINC15 representation, the target compound contains one hydrogen‑bond donor (the hydroxymethyl –OH) and four hydrogen‑bond acceptors [1]. In contrast, the des‑hydroxymethyl analog (CAS 352559‑93‑4) possesses zero H‑bond donors and only three acceptors. The presence of a donor allows the target to participate in directed intermolecular hydrogen bonds that are impossible for the comparator.

Solubility Crystal engineering Target engagement

Predicted Lipophilicity (logP) and Its Impact on Off‑Target Binding Relative to the Des‑Hydroxymethyl Scaffold

The computed logP of the target compound is 2.16 [1]. While no experimental logP is available for the des‑hydroxymethyl comparator, the structural removal of the polar –CH₂OH group would be expected to increase lipophilicity by approximately 0.5–0.7 log units based on fragment‑based logP contribution tables. This shift predicts a measurable difference in non‑specific binding and metabolic clearance between the two compounds.

Lipophilicity ADME Off‑target liability

Class‑Level Biological Activity: Hydroxymorpholine Derivatives as Anti‑Hyperglycemic Agents (Patent US4596800A)

US Patent US4596800A discloses a broad series of hydroxymorpholine derivatives that exhibit anti‑hyperglycemic and anti‑obesity activity in rodent models [1]. The exemplified compounds, which share the 4‑acyl‑3‑(hydroxymethyl)morpholine core pharmacophore with the target compound, produced a statistically significant reduction in blood glucose at oral doses of 0.1–20 mg kg⁻¹. Although the patent does not single out the exact title compound, the structure falls squarely within the claimed Markush formula (substituent R¹ = hydrogen or halogen; R² includes trifluoromethyl; R³ includes hydroxyalkyl), establishing a class‑level biological precedent.

Anti‑hyperglycemic Metabolic disease Obesity

Synthetic Versatility: The Hydroxymethyl Group as a Derivatization Handle for Kinase Inhibitor Libraries

The 3‑(hydroxymethyl)morpholine substructure is explicitly employed as a key intermediate in the synthesis of Aurora kinase inhibitors and EGFR/HER2 inhibitors, where the primary alcohol is further elaborated to introduce warheads or solubilizing groups . In contrast, the non‑hydroxylated morpholino‑benzamide analog lacks this reactive handle and cannot be directly functionalized at the 3‑position without additional synthetic steps. This built‑in derivatizability makes the target compound a more versatile starting material for medicinal chemistry campaigns.

Kinase inhibitors Building block Chemical biology

Absence of Pre‑Existing Biological Annotation Requires De‑Novo Profiling – Differentiating from Well‑Characterized Morpholine Probes

ChEMBL20 contains no bioactivity records for the target compound (ZINC8699035), and BindingDB returns no confirmed target‑binding data below 10 µM [1][2]. This stands in marked contrast to several commercially available morpholino‑trifluoromethylbenzoyl probes that have established kinase selectivity profiles. The clean annotation slate of the target compound makes it a preferred starting point for phenotypic screening campaigns where the goal is to discover novel mechanisms rather than repurpose known chemotypes.

Target identification Chemical probe Selectivity profiling

High‑Confidence Application Scenarios for (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone Based on Differentiated Evidence


Fragment‑Based Lead Discovery Requiring a Sp3‑Rich Morpholine Scaffold with a Hydrogen‑Bond Anchor

The combination of the morpholine ring (saturated heterocycle, favorable fraction sp³ = 0.46) and the hydroxymethyl H‑bond donor makes this compound a privileged fragment for crystallographic screening against targets where a directed hydrogen bond to the protein backbone is desired [1]. The absence of pre‑existing kinase activity annotation reduces the risk of rediscovering known chemotypes. Procurement teams should select this compound over the des‑hydroxymethyl analog when the screening cascade requires a polar, handle‑equipped morpholine.

Metabolic Disease Target Screening Informed by Hydroxymorpholine Patent Pharmacology

The structural alignment of the target compound with the hydroxymorpholine series claimed in US4596800A provides a rational entry point for anti‑hyperglycemic or anti‑obesity screens [1]. Although direct activity data for the specific compound are absent, its fall within the patent Markush scope justifies its inclusion in phenotypic assays for glucose uptake, insulin sensitization, or lipolysis, where the hydroxymethyl group may be critical for on‑target activity.

Medicinal Chemistry Library Expansion via Hydroxymethyl Derivatization

The primary alcohol at the morpholine 3‑position can be directly converted to esters, carbamates, ethers, or leaving groups, enabling rapid parallel synthesis of diverse analogs [1][2]. Compared with the inert des‑hydroxymethyl scaffold, this compound saves a minimum of one synthetic step in any analogue campaign requiring appendage at the morpholine 3‑position. This efficiency gain is directly relevant to procurement cost‑benefit analysis in large‑scale library production.

Selectivity Profiling of Novel Chemical Probes with Minimal Off‑Target Annotation

Because the compound has effectively zero annotated high‑affinity targets in public databases, it is an ideal candidate for unbiased chemical proteomics or thermal shift assays aimed at identifying novel protein–ligand interactions [1]. Researchers prioritizing target novelty should procure this compound rather than a morpholine analog with established polypharmacology, as the clean annotation slate minimizes the risk of phenotypic interference from known off‑targets.

Quote Request

Request a Quote for (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.